3-(1,3,4-Oxadiazol-2-yl)morpholine; trifluoroacetic acid
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Overview
Description
3-(1,3,4-Oxadiazol-2-yl)morpholine; trifluoroacetic acid is a compound that combines a morpholine ring with a 1,3,4-oxadiazole moiety, stabilized by trifluoroacetic acid The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Oxadiazol-2-yl)morpholine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with an acid chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives, including 3-(1,3,4-Oxadiazol-2-yl)morpholine, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Oxadiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1,3,4-Oxadiazol-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)morpholine involves its interaction with various molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole:
Uniqueness
3-(1,3,4-Oxadiazol-2-yl)morpholine is unique due to its combination of the morpholine ring and the 1,3,4-oxadiazole moiety, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
1803587-44-1 |
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Molecular Formula |
C8H10F3N3O4 |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-9-8-4-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7) |
InChI Key |
UXUJDYSCAQEDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NN=CO2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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